Methyl 5-cyano-2-(trifluoromethyl)benzoate
Overview
Description
“Methyl 5-cyano-2-(trifluoromethyl)benzoate” is a chemical compound with the molecular formula C10H6F3NO2 . It contains a total of 22 bonds, including 16 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 nitrile (aromatic) .
Synthesis Analysis
The synthesis of “this compound” can be achieved from ZINC CYANIDE and 5-Chloro-2-(trifluoromethyl)benzoic acid methyl ester . More detailed synthesis methods and conditions might be found in specific chemistry literature or databases.Molecular Structure Analysis
The molecular structure of “this compound” includes a six-membered aromatic ring, an ester group, and a nitrile group . The trifluoromethyl group (-CF3) is attached to the benzene ring, contributing to the compound’s unique properties .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . Its molecular weight is 229.16 . More detailed physical and chemical properties might be found in specific chemistry literature or databases.Scientific Research Applications
1. Synthetic Applications
Methyl 5-cyano-2-(trifluoromethyl)benzoate and its derivatives have been widely used in synthetic chemistry. One example is the use of cyano(ethoxycarbonothioylthio)methyl benzoate as a one-carbon radical equivalent for acyl unit introduction in olefins (Bagal, de Greef, & Zard, 2006). Additionally, it has been used in the synthesis of leukotriene B4, an arachidonic acid metabolite (Hayes & Wallace, 1990).
2. Antimicrobial and Cytotoxic Properties
The compound's derivatives have shown potential in antimicrobial and cytotoxic applications. For instance, azetidine-2-one derivatives of 1H-benzimidazole, prepared using similar compounds, exhibited significant antibacterial and cytotoxic activity in vitro (Noolvi et al., 2014).
3. Material Science and Polymer Chemistry
In the field of material science and polymer chemistry, derivatives of this compound have been used for developing advanced materials. For example, hyperbranched aromatic polyamides were synthesized using related compounds, showing potential in material science applications (Yang, Jikei, & Kakimoto, 1999).
4. Development of Agrochemicals
The compound and its related chemicals have been explored in the development of novel agrochemicals. Methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate, a close derivative, is recognized as a novel acaricide (Kimura & Hourai, 2005).
5. Energy Storage Applications
In energy storage, derivatives of this compound have been used to improve the performance of lithium-ion batteries. Cyclopentadithiophene-benzoic acid copolymers, derived from similar compounds, served as conductive binders for silicon nanoparticles in anode electrodes, enhancing battery capacity and stability (Wang et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
methyl 5-cyano-2-(trifluoromethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c1-16-9(15)7-4-6(5-14)2-3-8(7)10(11,12)13/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEQIEZOYWXKLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C#N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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